4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole
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Overview
Description
4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole is a complex organic compound that features a unique combination of functional groups, including a chloromethyl group, a methoxy-substituted benzo[1,3]dioxole ring, and a methyl-substituted oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole typically involves multiple steps, starting with the preparation of the benzo[1,3]dioxole ring. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzo[1,3]dioxole ring . This intermediate is then subjected to formylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group .
The next step involves the formation of the oxazole ring. This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-haloketone, in the presence of a base. The final step is the methylation of the oxazole ring, which can be accomplished using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The benzo[1,3]dioxole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted derivative, while oxidation might yield a corresponding oxide.
Scientific Research Applications
4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Benzo[1,3]dioxol-5-yl)methyl-2-(benzo[1,3]dioxol-6-yl)methyl-diselane: This compound features a similar benzo[1,3]dioxole ring but with different substituents and a diselane linkage.
Methyl 2-(6-(2-bromobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: Another compound with a benzo[1,3]dioxole ring, but with different functional groups and biological activities.
Uniqueness
4-Chloromethyl-2-(7-methoxy-benzo[1,3]dioxol-5-yl)-5-methyl-oxazole is unique due to its combination of a chloromethyl group, a methoxy-substituted benzo[1,3]dioxole ring, and a methyl-substituted oxazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(chloromethyl)-2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-7-9(5-14)15-13(19-7)8-3-10(16-2)12-11(4-8)17-6-18-12/h3-4H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYPBPIOPAVNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=C(C(=C2)OC)OCO3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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